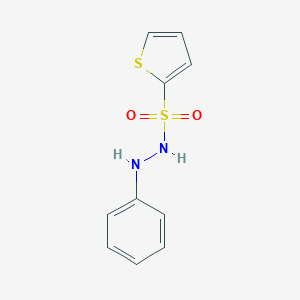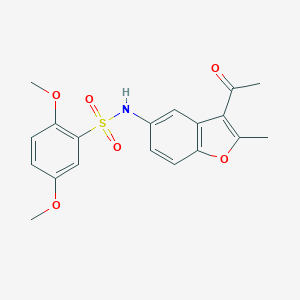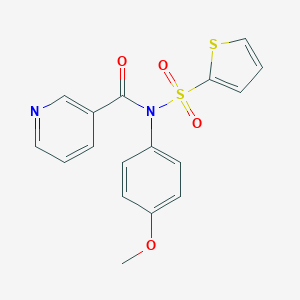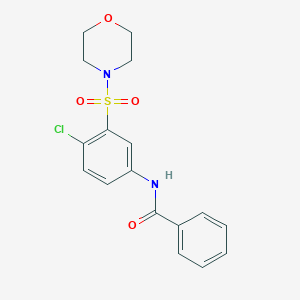![molecular formula C25H26N2O3S B280802 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, commonly known as QNF-801, is a novel and potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer, making it an attractive target for cancer therapy. QNF-801 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
CA IX is an enzyme that is upregulated in hypoxic conditions, which are commonly found in solid tumors. CA IX plays a role in regulating the pH of the tumor microenvironment, which is important for cancer cell survival and growth. QNF-801 inhibits the activity of CA IX, leading to a decrease in tumor pH and a reduction in cancer cell survival and growth.
Biochemical and Physiological Effects
QNF-801 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of CA IX, QNF-801 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using QNF-801 in lab experiments is its potency and selectivity for CA IX. QNF-801 has been shown to be more potent than other CA IX inhibitors in preclinical studies, making it a promising candidate for further development. One limitation of using QNF-801 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on QNF-801. One area of interest is the development of more effective formulations of QNF-801 that can improve its solubility and bioavailability. Another area of interest is the evaluation of QNF-801 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of QNF-801 in humans.
Synthesemethoden
QNF-801 can be synthesized using a multistep process that involves the reaction of 2,3-dihydroxybiphenyl with tert-butyl acrylate to form 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol. This intermediate is then reacted with 8-aminoquinoline-2-sulfonamide to form QNF-801.
Wissenschaftliche Forschungsanwendungen
QNF-801 has been extensively studied in preclinical models of cancer. In vitro studies have shown that QNF-801 inhibits the activity of CA IX, leading to a decrease in cancer cell proliferation and survival. In vivo studies have demonstrated that QNF-801 can inhibit tumor growth and improve survival in mouse models of breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C25H26N2O3S |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3 |
InChI-Schlüssel |
ODYYALBVAZFORX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)




